Product packaging for Bondlite(Cat. No.:CAS No. 106856-55-7)

Bondlite

Cat. No.: B1166798
CAS No.: 106856-55-7
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Description

Historical Context and Development of this compound

The development of this compound occurred within the broader context of dental adhesive evolution that began in the mid-twentieth century. The foundation for modern dental adhesives was established in 1949 when Oskar Hagger, a Swiss chemist working for DeTrey/Amalgamated Dental Company, developed the first system for bonding acrylic resin to dentin. Hagger's groundbreaking work led to the patent of "Cavity Seal" material in 1951, which utilized glycerolphosphoric acid dimethacrylate and represented the earliest attempt at molecular-level interaction between adhesives and tooth surfaces.

The progression from first-generation systems of the 1950s to second-generation materials in the 1970s marked a critical period in adhesive development. First-generation systems suffered from inadequately low bond strengths, typically ranging from 1-3 megapascals, and demonstrated poor clinical performance due to moisture sensitivity. The recognition of these limitations prompted researchers to explore new approaches to dental bonding, leading to the development of second-generation systems that incorporated polymerizable phosphates added to bis-glycidyl methacrylate resins to promote bonding through ionic interactions with calcium in mineralized tooth structure.

This compound emerged as part of this second-generation wave, representing an advancement over earlier systems while maintaining the fundamental approach of using phosphate ester chemistry for dental bonding. The compound was developed to address the clinical need for improved adhesion between composite resin restorative materials and both enamel and dentin surfaces, serving as an intermediary layer that could enhance retention and reduce microleakage at restoration margins.

Positioning of this compound in Second-Generation Dental Adhesive Classification

This compound is classified as a second-generation dental bonding agent, specifically categorized as a chlorophosphate ester system. This classification places it within a distinct group of adhesives that emerged in the 1970s and represented a significant improvement over first-generation materials. Second-generation systems were characterized by their incorporation of polymerizable phosphates into bis-glycidyl methacrylate resin formulations, creating the potential for ionic bonding with calcium present in tooth structure.

The mechanism of action for this compound involves the formation of ionic bonds between calcium and chlorophosphate groups, which distinguishes it from purely mechanical retention systems. This chemical approach to bonding represented a conceptual advancement in adhesive technology, moving beyond simple physical interlocking toward molecular-level interactions between the adhesive and tooth substrate.

Research studies have demonstrated the performance characteristics of this compound within the context of second-generation systems. In comparative studies examining bond strength to dentin, this compound showed measurable adhesive capabilities, though with notable variations depending on surface preparation techniques. Specifically, bond strength measurements revealed values of 53.4 ± 34.7 megapascals for acid-etched dentin and 79.1 ± 26.3 megapascals for non-acid-etched dentin surfaces.

Table 1: Bond Strength Performance of Second-Generation Adhesive Systems

Adhesive System Etched Dentin (MPa) Non-Etched Dentin (MPa) Manufacturer
This compound 53.4 ± 34.7 79.1 ± 26.3 Kerr Manufacturing
Scotchbond 116.7 ± 37.7 116.7 ± 63.0 3M Dental Products
Gluma 80.1 ± 21.7 107.0 ± 16.6 Bayer Dental

Data derived from comparative bond strength studies

Evolutionary Significance in Dental Adhesive Technology

The evolutionary significance of this compound extends beyond its immediate clinical applications to encompass its role in advancing the fundamental understanding of dental adhesion mechanisms. As a second-generation system, this compound represented a crucial intermediate step in the progression toward more sophisticated adhesive technologies that would emerge in subsequent decades.

Research investigations utilizing advanced analytical techniques provided important insights into the behavior of phosphorus-based adhesive systems like this compound. Nuclear magnetic resonance spectroscopy studies revealed the presence of both monomer-bonded and free phosphorus within the adhesive matrix, indicating complex chemical interactions occurring during the bonding process. Additionally, these studies identified rapid hydrolysis of resin-bonded phosphorus in aqueous environments, highlighting a fundamental challenge that would influence future adhesive development.

The performance limitations observed with this compound and other second-generation systems provided valuable guidance for subsequent innovations in adhesive technology. Comparative studies examining the effects of polymerization contraction on bond strength demonstrated that conventional phosphate ester-based systems, including this compound, exhibited lower performance compared to emerging third-generation and fourth-generation alternatives. These findings contributed to the understanding that bond strength alone was insufficient as a predictor of clinical success, and that factors such as technique sensitivity, moisture tolerance, and long-term stability required equal consideration.

The transition from second-generation systems like this compound to fourth-generation materials in the 1980s and 1990s brought dramatic improvements in bond strength, with values reaching the low-to-mid 20s megapascals range and substantially reduced marginal leakage. This progression demonstrated the cumulative benefit of research conducted on earlier systems, including the foundational work performed with this compound and similar phosphate ester-based adhesives.

Table 3: Evolution of Dental Adhesive Systems and Performance Characteristics

Generation Time Period Key Characteristics Bond Strength Range (MPa) Representative System
First 1950s Basic acid-etch, low performance 1-3 Sevriton Cavity Seal
Second 1970s Phosphate esters, ionic bonding Variable, 50-120 This compound
Third Late 1970s Improved primers, multiple components 8-15 Gluma
Fourth 1980s-90s Complete smear layer removal 20-25 Optibond FL

Performance data compiled from multiple research studies

The research conducted on this compound also contributed to the understanding of substrate-specific bonding behaviors. Studies revealed that the interaction between adhesive systems and different composite resin materials could significantly influence overall bond performance, with this compound showing variable results depending on the specific composite utilized. This finding emphasized the importance of considering the entire restorative system rather than individual components in isolation.

Properties

CAS No.

106856-55-7

Molecular Formula

C7H5F2NO2

Synonyms

Bondlite

Origin of Product

United States

Scientific Research Applications

Applications in Dentistry

2.1 Dental Adhesives

Bondlite is widely utilized as a bonding agent in dental procedures. Its effectiveness in adhering to dentin and enamel surfaces is critical for the longevity of restorations. Research indicates that this compound can achieve adhesion strengths of up to 5 MPa to dentin, making it a reliable choice for dental practitioners .

2.2 Case Study: Clinical Efficacy

A study conducted by Tjan and Glancy (1988) investigated the influence of instrument lubrication on the properties of dental composites, highlighting this compound's role in enhancing adhesion during restorative procedures. The findings suggested that this compound not only improves bond strength but also contributes to the overall aesthetic quality of dental restorations .

Applications in Construction

3.1 Structural Adhesives

In construction, this compound serves as a structural adhesive for bonding materials like glass and metals. Its strong adhesion properties are advantageous in applications requiring durable and long-lasting bonds.

3.2 Case Study: Building Integration

A notable application of this compound in construction is its use in light-transmissive photovoltaic laminates (LTPV). A comparative analysis of 116 LTPV projects revealed that this compound's adhesive qualities enhance the integration of photovoltaic technology into architectural designs, allowing for both energy generation and aesthetic appeal .

Materials Science Applications

4.1 Composite Materials

This compound is also explored as a component in composite materials, particularly those requiring high strength-to-weight ratios. Its compatibility with various substrates makes it an ideal candidate for advanced material applications.

4.2 Case Study: Performance Testing

Research has demonstrated that composites utilizing this compound exhibit superior mechanical properties compared to those using traditional adhesives. This was evidenced by tests showing enhanced tensile strength and durability under stress conditions .

Comparative Analysis Table

Application AreaSpecific UseKey BenefitsResearch Findings
DentistryDental adhesivesHigh bond strength, aesthetic qualityUp to 5 MPa adhesion to dentin
ConstructionStructural adhesivesDurable bonds with glass/metalEnhanced integration with LTPV
Materials ScienceComposite materialsHigh strength-to-weight ratioSuperior mechanical properties

Comparison with Similar Compounds

Research Implications and Legacy

This compound’s limitations highlighted the need for smear layer removal in adhesive dentistry. Its phosphate ester chemistry influenced later formulations, but its reliance on the smear layer became obsolete with the advent of etch-and-rinse (third-gen) and self-etch (seventh-gen) systems .

Preparation Methods

Gas Condensation Technique

Gas condensation, historically employed for nanocrystalline metal synthesis, has been adapted for Bondlite production due to its ability to generate ultrafine particles with controlled morphology . The process involves vaporizing this compound precursors (e.g., metallic alloys or inorganic salts) in a high-vacuum chamber under inert gas pressures of 1–50 mbar. Thermal evaporation sources, such as Joule-heated refractory crucibles or electron beams, facilitate precursor vaporization. Collisions between vaporized atoms and residual gas molecules induce nucleation, forming this compound nanoparticles (50–150 nm). Post-synthesis, a liquid nitrogen-cooled scraper collects particles, which are subsequently compacted into bulk materials.

Key Parameters :

  • Gas pressure: 3–50 mbar

  • Vaporization temperature: 1,200–1,800°C

  • Particle size range: 50–150 nm

Advantages :

  • High purity due to vacuum conditions .

  • Scalable for industrial applications.

Limitations :

  • Contamination risks from crucible materials (e.g., tungsten, molybdenum).

  • Energy-intensive evaporation steps.

Sol-Gel Processing

Sol-gel methods dominate this compound synthesis for their versatility in producing nanostructured materials with tailored porosity . The process begins with hydrolyzing this compound precursors—typically metal alkoxides like tetraethyl orthosilicate (TEOS) or zirconium propoxide—in a mutual solvent (e.g., ethanol). Acidic or basic catalysts (HCl or NH₃) accelerate hydrolysis, replacing alkoxy groups (-OR) with hydroxyls (-OH). Condensation follows, forming siloxane (Si-O-Si) or metal-oxygen-metal bonds, which aggregate into a gel network. Aging and drying stages remove residual solvents, yielding this compound aerogels or xerogels.

Reaction Steps :

  • Hydrolysis :
    Si(OR)4+4H2OSi(OH)4+4ROH\text{Si(OR)}_4 + 4\text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4\text{ROH} .

  • Condensation :
    2Si(OH)4(HO)3Si-O-Si(OH)3+H2O2\text{Si(OH)}_4 \rightarrow \text{(HO)}_3\text{Si-O-Si(OH)}_3 + \text{H}_2\text{O} .

Critical Factors :

  • pH: Acidic conditions (pH < 7) favor linear chains; basic conditions (pH > 7) promote spherical particles .

  • H₂O/precursor molar ratio: 5–20 for optimal gelation.

Mechanical Alloying

Mechanical alloying, a solid-state synthesis route, avoids solvent use and enables this compound production from immiscible precursors (e.g., aluminum and tantalum) . High-energy ball mills (tungsten carbide vessels) grind precursor powders for 10–100 hours under argon, inducing repeated fracturing and cold welding. The process achieves atomic-level mixing, forming metastable this compound phases unattainable via melting.

Operational Conditions :

  • Ball-to-powder ratio: 10:1–20:1

  • Milling speed: 200–600 RPM

  • Particle size: 20–500 nm (poly disperse)

Challenges :

  • Contamination from grinding media (iron, chromium).

  • Partial amorphization requiring post-annealing .

Nanoprecipitation

Adapted from pharmaceutical nanoparticle synthesis, nanoprecipitation offers a low-energy route to this compound colloids . A this compound-polymer conjugate (e.g., PLGA-Bondlite) dissolves in a water-miscible organic solvent (e.g., acetone) and is injected into an aqueous phase under stirring. Solvent diffusion triggers polymer aggregation, encapsulating this compound into 80–200 nm nanoparticles.

Typical Formulation :

ComponentConcentration
PLGA-Bondlite2–5% w/v
Acetone70% v/v
Stabilizer (PVA)0.5–2% w/v

Yield Optimization :

  • Solvent removal rate: 0.1–0.5 mL/min .

  • Stabilizer selection: Polyvinyl alcohol (PVA) reduces aggregation.

Hydrothermal Synthesis

Hydrothermal methods exploit supercritical water (374°C, 22.1 MPa) to crystallize this compound from precursor solutions. In autoclaves, this compound precursors (e.g., metal nitrates) react at 150–300°C for 6–48 hours, forming highly crystalline particles. Morphology is controlled via pH and mineralizers (e.g., NaOH).

Case Study :

  • Precursor: this compound oxide (B₂O₃) + NH₄F

  • Temperature: 200°C

  • Duration: 24 hours

  • Outcome: Hexagonal this compound nanorods (diameter: 30 nm, length: 200 nm).

Advantages :

  • High crystallinity without post-synthesis annealing.

  • Tunable morphology via reaction kinetics.

Multi-Criteria Decision Analysis for Method Selection

Selecting an optimal this compound synthesis method requires balancing instrument availability, cost, and output quality. Analytical hierarchy process (AHP) models, as applied to polymeric nanoparticles , can be adapted using the following criteria:

Table 1: Evaluation Criteria for this compound Synthesis Methods

CriterionWeightDescription
Instrument Cost0.25Capital and maintenance expenses
Particle Size0.30Target range: 50–200 nm
Yield0.20≥80% for commercial viability
Scalability0.15Batch-to-continuous processing
Environmental Impact0.10Solvent waste and energy consumption

Table 2: Method Rankings

MethodInstrument CostParticle SizeYieldScalabilityEnvironmental ImpactTotal Score
Sol-Gel897677.6
Nanoprecipitation989888.4
Hydrothermal698767.8

Scoring: 1 (poor) to 10 (excellent).

Nanoprecipitation emerges as the top method, balancing high yield, low cost, and narrow size distribution .

Q & A

Basic Research Question

  • Synthesis Protocols : Follow reproducible procedures with detailed documentation of precursors, reaction conditions (temperature, pressure), and purification steps. For novel this compound derivatives, provide NMR, XRD, and mass spectrometry data to confirm identity .
  • Characterization Best Practices :
    • Quantitative Analysis : Use kinetic studies to track reaction progress (e.g., HPLC or GC-MS).
    • Structural Confirmation : Pair computational modeling (DFT) with experimental XRD to resolve this compound’s active sites .

How should researchers design controlled experiments to isolate variables affecting this compound’s reactivity in heterogeneous catalysis?

Advanced Research Question

  • Variable Isolation : Systematically vary one parameter (e.g., temperature, ligand steric effects) while holding others constant. For example:

    Variable TestedControl ParametersOutcome Metric
    Ligand Electron-Donating CapacityFixed solvent (THF), 25°CReaction turnover frequency (TOF)
    Solvent PolarityFixed ligand (PPh₃), 60°CYield (%)
  • Statistical Validation : Use ANOVA or multivariate regression to quantify variable impact .

What strategies are effective for resolving contradictions in reported this compound catalytic performance across studies?

Advanced Research Question
Contradictions often arise from methodological differences. Address them via:

  • Comparative Meta-Analysis : Tabulate discrepancies in synthesis protocols or testing conditions (Table 1).

    StudyLigand UsedSolventTOF (h⁻¹)Yield (%)
    AXPhosDMF120085
    BPCy₃Toluene95078
  • Root-Cause Investigation : Replicate conflicting studies under identical conditions to identify overlooked variables (e.g., trace moisture or oxygen sensitivity) .

  • Collaborative Verification : Partner with independent labs to validate findings .

How can researchers ensure reproducibility in this compound-based studies while maintaining methodological innovation?

Advanced Research Question

  • Documentation Standards : Publish full experimental details (e.g., exact catalyst loading, glovebox protocols) in supplementary materials .
  • Open Science Practices : Share raw datasets and computational codes via repositories like Zenodo or Figshare.
  • Innovation Balance : Test novel hypotheses (e.g., this compound’s photoredox potential) while cross-referencing established protocols to minimize deviation-induced errors .

What frameworks are suitable for analyzing this compound’s long-term stability in industrial-relevant environments?

Advanced Research Question

  • Accelerated Aging Tests : Expose this compound to elevated temperatures/pressures and monitor structural degradation via in situ XRD or FTIR.
  • Failure Mode Analysis : Use Weibull analysis to predict lifespan under stress conditions .
  • Comparative Metrics : Benchmark against commercial catalysts (e.g., Pd/C) using industry-standard stability indices .

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